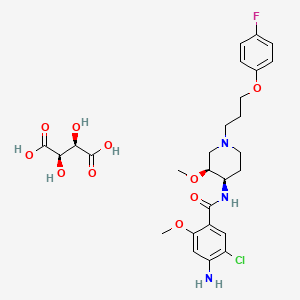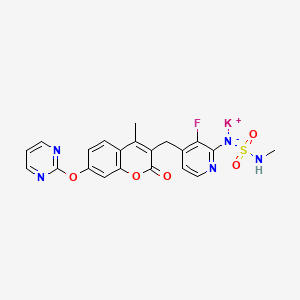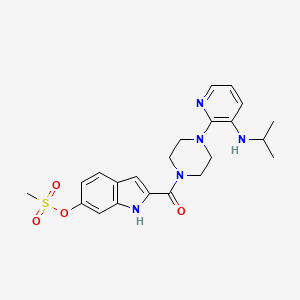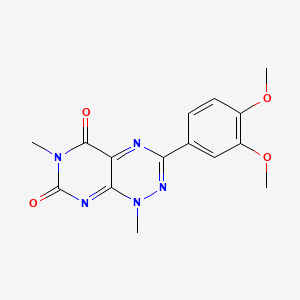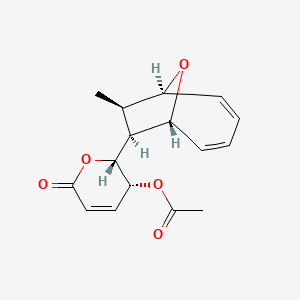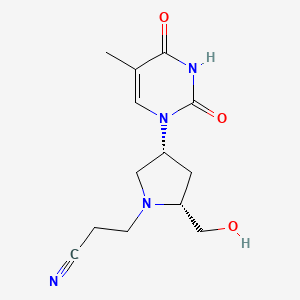
1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy-2-ethylphenyl-2-thiophene (4’-OHHEPT) is an organic compound that belongs to the class of phenylthiophenes It is characterized by the presence of a hydroxyl group (-OH) attached to the phenyl ring and an ethyl group (-C2H5) attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-2-ethylphenyl-2-thiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylthiophene and phenol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-ethylthiophene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The intermediate compound is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the para position of the phenyl ring. This can be achieved using a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods
In an industrial setting, the production of 4’-Hydroxy-2-ethylphenyl-2-thiophene can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-2-ethylphenyl-2-thiophene undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) or bromine (Br2) for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4’-Hydroxy-2-ethylphenyl-2-thiophene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-2-ethylphenyl-2-thiophene involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring allows the compound to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxy-2-methylphenyl-2-thiophene: Similar structure but with a methyl group instead of an ethyl group.
4’-Hydroxy-2-phenylthiophene: Lacks the ethyl group on the thiophene ring.
4’-Methoxy-2-ethylphenyl-2-thiophene: Contains a methoxy group (-OCH3) instead of a hydroxyl group.
Uniqueness
4’-Hydroxy-2-ethylphenyl-2-thiophene is unique due to the presence of both a hydroxyl group and an ethyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, while the ethyl group influences its lipophilicity and interaction with hydrophobic environments.
Properties
CAS No. |
137897-72-4 |
|---|---|
Molecular Formula |
C14H16N2O5S |
Molecular Weight |
324.35 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-(4-hydroxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O5S/c1-9-12(19)15-14(20)16(8-21-7-6-17)13(9)22-11-4-2-10(18)3-5-11/h2-5,17-18H,6-8H2,1H3,(H,15,19,20) |
InChI Key |
HQBQUBRLSLFIAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


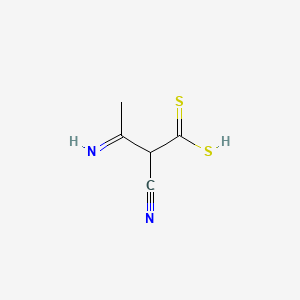
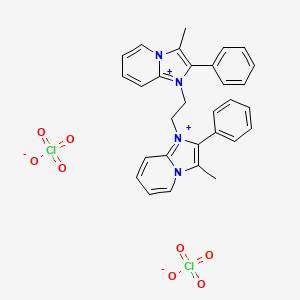
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
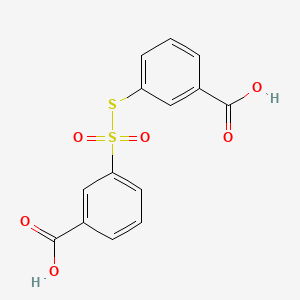
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
